

(4-Fluoro-3-nitrophenyl)methanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Fluoro-3-nitrophenyl)methanamine

Cat. No.: B1342181

[Get Quote](#)

In-depth Technical Guide: (4-Fluoro-3-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of **(4-Fluoro-3-nitrophenyl)methanamine**. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Nomenclature

(4-Fluoro-3-nitrophenyl)methanamine is an aromatic amine characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methanamine (aminomethyl) group.

- IUPAC Name: **(4-Fluoro-3-nitrophenyl)methanamine**
- Synonyms: 4-Fluoro-3-nitrobenzylamine
- CAS Number: 771581-73-8
- Molecular Formula: C₇H₇FN₂O₂

- Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **(4-Fluoro-3-nitrophenyl)methanamine**.

Physicochemical Properties

This section summarizes the key physical and chemical properties of **(4-Fluoro-3-nitrophenyl)methanamine** and its commonly used hydrochloride salt.

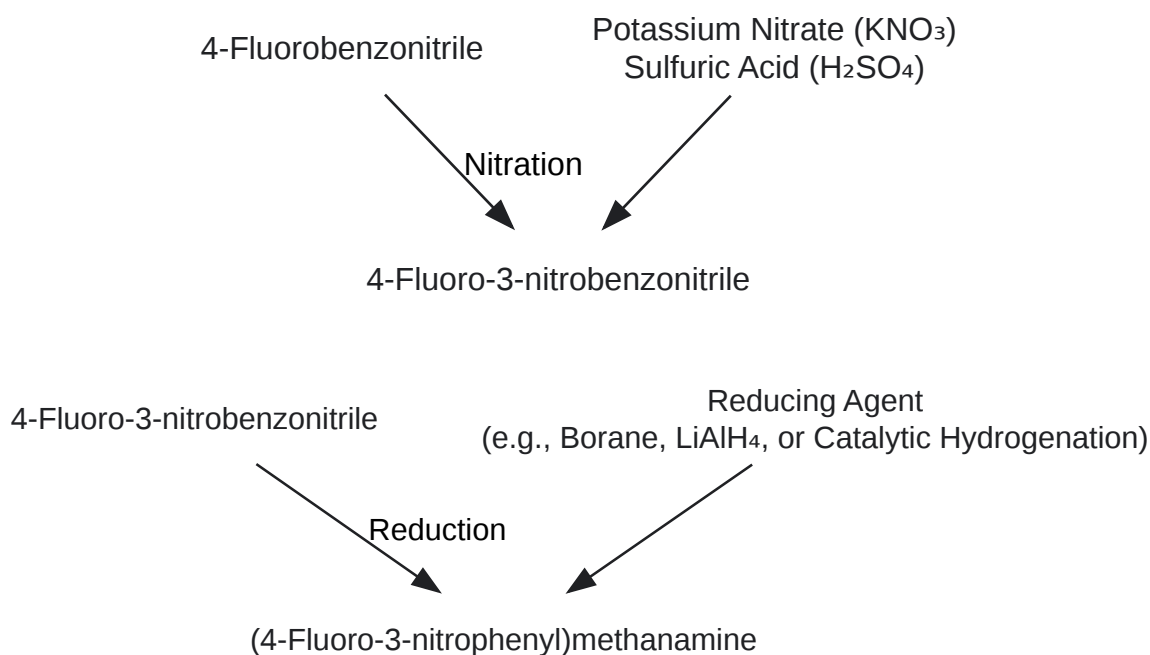
Property	Value	Reference
Molecular Weight	170.14 g/mol (free base)	[1]
	206.6 g/mol (HCl salt)	
Appearance	Yellow solid	
Melting Point	Not available for the free base. The hydrochloride salt of the analogous 4-nitrobenzylamine has a melting point of approximately 265 °C (decomposes), and 3-nitrobenzylamine hydrochloride melts at 229-231 °C.[2]	
Solubility	The hydrochloride salt of the analogous 4-nitrobenzylamine is soluble in a 1:1 mixture of methanol and glacial acetic acid (25 mg/mL). Specific solubility data for the title compound is not readily available.	
Storage	Store at 0-8 °C.	

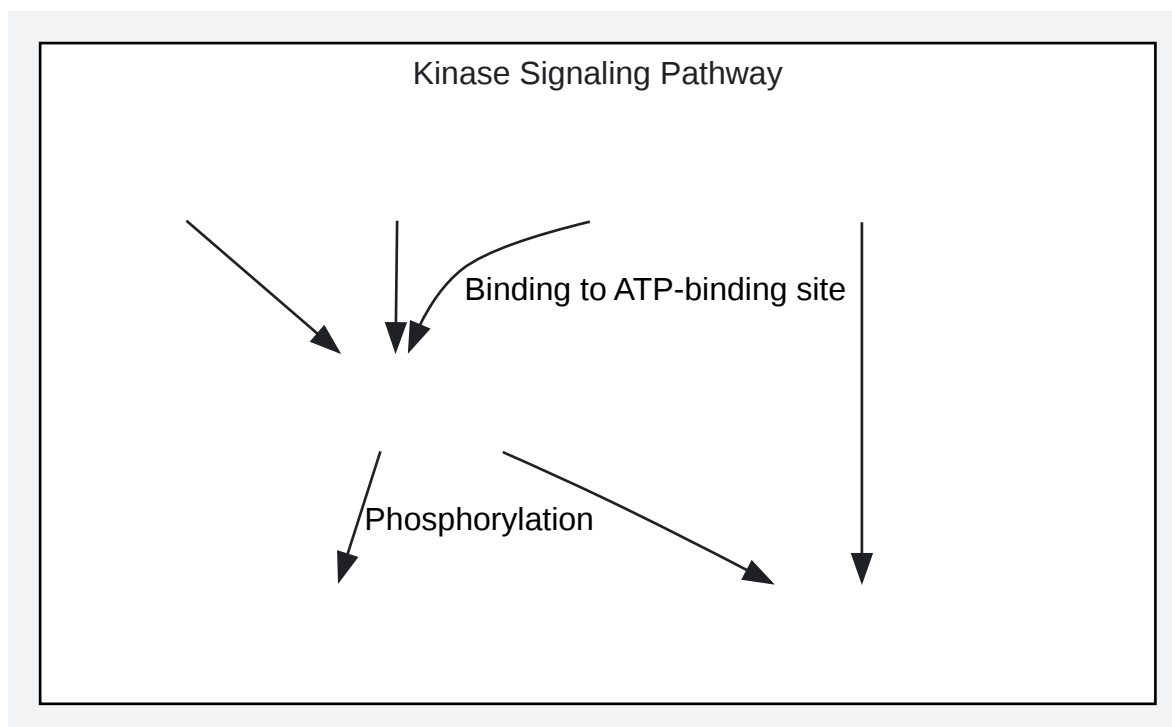
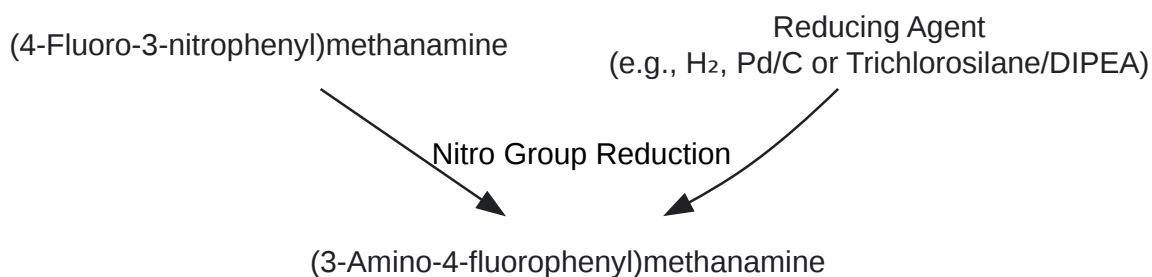
Synthesis and Experimental Protocols

(4-Fluoro-3-nitrophenyl)methanamine is typically synthesized from commercially available starting materials. A common synthetic route involves the reduction of the corresponding nitrile.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzotrile

Reaction Scheme:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5 | Chemsrsc [chemsrc.com]

- To cite this document: BenchChem. [(4-Fluoro-3-nitrophenyl)methanamine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342181#4-fluoro-3-nitrophenyl-methanamine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com